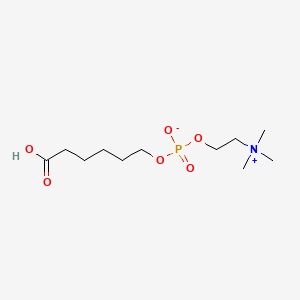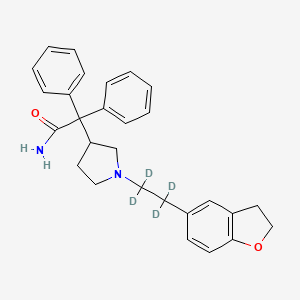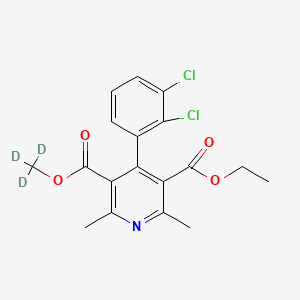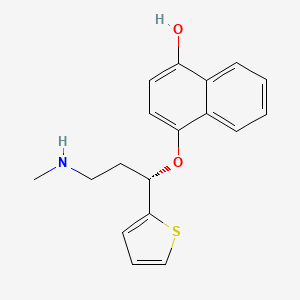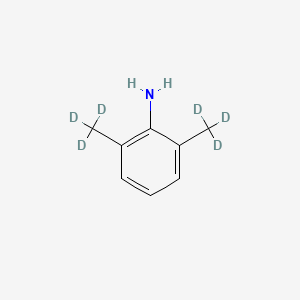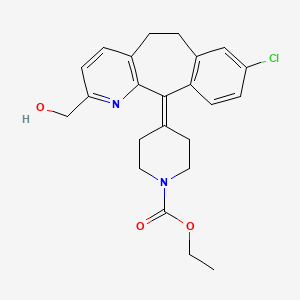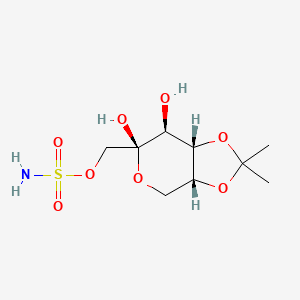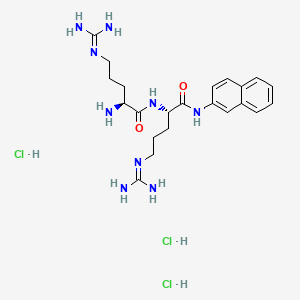
N-(Ethoxycarbonyl)-alpha-methyl-L-tryptophan Methyl Ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(Ethoxycarbonyl)-alpha-methyl-L-tryptophan Methyl Ester: is a derivative of the amino acid tryptophan This compound is characterized by the presence of an ethoxycarbonyl group and a methyl ester group attached to the alpha-methyl-L-tryptophan backbone
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(Ethoxycarbonyl)-alpha-methyl-L-tryptophan Methyl Ester typically involves the esterification of alpha-methyl-L-tryptophan with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester. The product is then purified using techniques such as column chromatography .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
化学反应分析
Types of Reactions: N-(Ethoxycarbonyl)-alpha-methyl-L-tryptophan Methyl Ester can undergo various chemical reactions, including:
Hydrolysis: The ester groups can be hydrolyzed to yield the corresponding carboxylic acids.
Oxidation: The compound can be oxidized to form different oxidation products depending on the conditions used.
Substitution: The ethoxycarbonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions can be used for hydrolysis. Common reagents include hydrochloric acid or sodium hydroxide.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Substitution: Reagents such as nucleophiles (e.g., amines or thiols) can be used for substitution reactions.
Major Products:
Hydrolysis: Yields alpha-methyl-L-tryptophan and ethyl alcohol.
Oxidation: Produces various oxidation products depending on the specific oxidizing agent and conditions.
Substitution: Results in the formation of substituted derivatives of the original compound.
科学研究应用
Chemistry: N-(Ethoxycarbonyl)-alpha-methyl-L-tryptophan Methyl Ester is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies .
Biology: In biological research, this compound is used to study the metabolism and function of tryptophan derivatives. It can be used in experiments to investigate the role of tryptophan in various biochemical pathways .
Medicine: It can be used as a starting material for the synthesis of pharmaceutical compounds and as a probe to study the interactions of tryptophan derivatives with biological targets .
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products .
作用机制
The mechanism of action of N-(Ethoxycarbonyl)-alpha-methyl-L-tryptophan Methyl Ester involves its interaction with specific molecular targets in biological systems. The compound can act as a substrate for enzymes involved in tryptophan metabolism, leading to the formation of various metabolites. These metabolites can then interact with different biochemical pathways, influencing cellular processes and functions .
相似化合物的比较
- N-(Ethoxycarbonyl)-L-tryptophan Methyl Ester
- N-(Methoxycarbonyl)-alpha-methyl-L-tryptophan Methyl Ester
- N-(Ethoxycarbonyl)-alpha-methyl-D-tryptophan Methyl Ester
Comparison: N-(Ethoxycarbonyl)-alpha-methyl-L-tryptophan Methyl Ester is unique due to the presence of both the ethoxycarbonyl and methyl ester groups, which confer specific chemical properties and reactivity. Compared to its analogs, this compound may exhibit different solubility, stability, and reactivity profiles, making it suitable for specific applications in research and industry .
属性
IUPAC Name |
methyl (2S)-2-(ethoxycarbonylamino)-3-(1H-indol-3-yl)-2-methylpropanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O4/c1-4-22-15(20)18-16(2,14(19)21-3)9-11-10-17-13-8-6-5-7-12(11)13/h5-8,10,17H,4,9H2,1-3H3,(H,18,20)/t16-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFVTYJZJZLTYAQ-INIZCTEOSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC(C)(CC1=CNC2=CC=CC=C21)C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)N[C@@](C)(CC1=CNC2=CC=CC=C21)C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
